molecular formula C14H21NOS B1679731 Prosulfocarb CAS No. 52888-80-9

Prosulfocarb

Cat. No.: B1679731
CAS No.: 52888-80-9
M. Wt: 251.39 g/mol
InChI Key: NQLVQOSNDJXLKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prosulfocarb is a thiocarbamate herbicide . The primary targets of this compound are the protein acetyl-CoA carboxylase (ACCase) of group A herbicides and the target protein acetohydroxyacid synthase of group B herbicides . These proteins are crucial for the growth and development of plants, particularly in cereals .

Mode of Action

This compound is selective and is absorbed by the roots and shoots (coleoptile) of germinating seedlings . It inhibits growth in the meristematic region . This compound’s action involves the sulphohydric alkylation of key phytohormones, especially inhibiting those driven by long chain fatty acid synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of long-chain fatty acids . By alkylating key phytohormones, this compound disrupts the normal functioning of these pathways, leading to inhibited growth in plants .

Pharmacokinetics

It is known that this compound is applied at a rate of more than 1 kg/hectare .

Result of Action

The result of this compound’s action is the effective control of weeds, thus securing and sustaining crop yield and quality . The intensive use of herbicides like this compound can lead to environmental contamination and the selection of pesticide-resistant weeds .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound’s transfer mode from targeted crops to untargeted parcels has been investigated, highlighting the volatilization effect to explain the pollution of lone parcels and hedge inefficiency against residue spreads . This suggests that environmental factors such as wind and temperature could influence the distribution and effectiveness of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosulfocarb is synthesized through the reaction of N,N-dipropylamine with benzyl chloroformate in the presence of a base, typically sodium hydroxide . The reaction proceeds as follows: [ \text{N,N-dipropylamine} + \text{benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is typically formulated with solvents such as solvent naphtha to enhance its application properties .

Chemical Reactions Analysis

Types of Reactions: Prosulfocarb primarily undergoes hydrolysis and oxidation reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions:

    Hydrolysis: Strong acids or bases

    Oxidation: Oxidizing agents such as hydrogen peroxide

Major Products Formed:

    Hydrolysis: Benzyl alcohol and N,N-dipropylamine

    Oxidation: Benzyl alcohol and N,N-dipropylamine derivatives

Properties

IUPAC Name

S-benzyl N,N-dipropylcarbamothioate
Source PubChem
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InChI

InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVQOSNDJXLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H21NOS
Record name CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER
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DSSTOX Substance ID

DTXSID3058119
Record name Prosulfocarb
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Molecular Weight

251.39 g/mol
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Physical Description

Colorless liquid; [Ullmann]
Record name Prosulfocarb
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Vapor Pressure

0.00000052 [mmHg]
Record name Prosulfocarb
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CAS No.

52888-80-9
Record name CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER
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Record name Prosulfocarb
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Record name Prosulfocarb [ISO]
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Record name Prosulfocarb
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Record name S-benzyl N,N-dipropylthiocarbamate
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Record name PROSULFOCARB
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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